Styrene-beta-13C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Styrene-beta-13C: is a labeled compound where the beta carbon of the styrene molecule is enriched with the carbon-13 isotope. Styrene, also known as ethenylbenzene or vinylbenzene, is a colorless, oily liquid that is widely used in the production of polymers and resins. The carbon-13 isotope is a stable, non-radioactive isotope of carbon, which makes it useful in various scientific studies, particularly in nuclear magnetic resonance (NMR) spectroscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions: Styrene-beta-13C can be synthesized through the catalytic dehydration of ethylbenzene, where the beta carbon is specifically enriched with carbon-13. The reaction typically involves the use of a dehydrogenation catalyst such as iron oxide or potassium oxide at high temperatures (around 600-700°C) to facilitate the removal of hydrogen atoms from ethylbenzene, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The ethylbenzene feedstock is enriched with carbon-13, and the dehydrogenation reaction is carried out in large reactors with continuous monitoring and control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Styrene-beta-13C undergoes various chemical reactions, including:
Oxidation: Styrene can be oxidized to form styrene oxide, a valuable intermediate in the production of other chemicals.
Polymerization: Styrene readily polymerizes to form polystyrene, a widely used plastic.
Substitution: The vinyl group in styrene can undergo substitution reactions with halogens, resulting in halogenated styrenes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide, often in the presence of a catalyst such as a transition metal complex.
Polymerization: Polymerization is typically initiated using free radical initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) under controlled temperature conditions.
Substitution: Halogenation reactions often use halogens like chlorine or bromine in the presence of a catalyst such as iron(III) chloride.
Major Products:
Oxidation: Styrene oxide
Polymerization: Polystyrene
Substitution: Halogenated styrenes (e.g., chlorostyrene, bromostyrene)
Scientific Research Applications
Styrene-beta-13C has numerous applications in scientific research:
Chemistry: It is used in NMR spectroscopy to study the structure and dynamics of organic molecules.
Biology: It is used to trace metabolic pathways and study the incorporation of styrene into biological systems.
Medicine: It is used in the development of diagnostic tools and imaging agents, particularly in positron emission tomography (PET) scans.
Industry: It is used in the production of labeled polymers and resins for various industrial applications.
Mechanism of Action
The mechanism by which styrene-beta-13C exerts its effects is primarily through its incorporation into chemical and biological systems. In NMR spectroscopy, the carbon-13 isotope provides a distinct signal that can be used to study the molecular structure and interactions of styrene. In biological systems, this compound can be metabolized to form various intermediates, which can be traced to understand metabolic pathways and the fate of styrene in the body .
Comparison with Similar Compounds
Styrene: The non-labeled version of styrene, which is widely used in the production of polystyrene and other polymers.
Styrene-alpha-13C: A labeled compound where the alpha carbon of the styrene molecule is enriched with carbon-13.
Styrene-d8: A deuterated version of styrene where the hydrogen atoms are replaced with deuterium, another stable isotope.
Uniqueness: Styrene-beta-13C is unique due to the specific enrichment of the beta carbon with carbon-13, which provides distinct advantages in NMR spectroscopy and other analytical techniques. This specific labeling allows for detailed studies of the beta carbon’s interactions and dynamics within the molecule, which is not possible with non-labeled or differently labeled styrene compounds .
Properties
Molecular Formula |
C8H8 |
---|---|
Molecular Weight |
105.14 g/mol |
IUPAC Name |
(213C)ethenylbenzene |
InChI |
InChI=1S/C8H8/c1-2-8-6-4-3-5-7-8/h2-7H,1H2/i1+1 |
InChI Key |
PPBRXRYQALVLMV-OUBTZVSYSA-N |
Isomeric SMILES |
[13CH2]=CC1=CC=CC=C1 |
Canonical SMILES |
C=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.